4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548993-01-5
VCID: VC11811940
InChI: InChI=1S/C16H21N5S/c1-12-13(2)18-16(22-3)19-15(12)21-10-8-20(9-11-21)14-6-4-5-7-17-14/h4-7H,8-11H2,1-3H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=N3)SC)C
Molecular Formula: C16H21N5S
Molecular Weight: 315.4 g/mol

4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2548993-01-5

Cat. No.: VC11811940

Molecular Formula: C16H21N5S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine - 2548993-01-5

Specification

CAS No. 2548993-01-5
Molecular Formula C16H21N5S
Molecular Weight 315.4 g/mol
IUPAC Name 4,5-dimethyl-2-methylsulfanyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C16H21N5S/c1-12-13(2)18-16(22-3)19-15(12)21-10-8-20(9-11-21)14-6-4-5-7-17-14/h4-7H,8-11H2,1-3H3
Standard InChI Key NEWDGSTYBXQXIH-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=N3)SC)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=N3)SC)C

Introduction

Chemical Identity and Structural Features

4,5-Dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (molecular formula: C₁₆H₂₂N₆OS) is a heterocyclic organic compound featuring a pyrimidine ring substituted at positions 4 and 5 with methyl groups, at position 2 with a methylsulfanyl group, and at position 6 with a piperazine moiety linked to a pyridine ring . The molecular weight of the compound is 346.5 g/mol, and its IUPAC name reflects the precise arrangement of these substituents . Key structural attributes include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serving as the central scaffold.

  • Methyl and Methylsulfanyl Groups: Electron-donating substituents at positions 4, 5, and 2, respectively, which influence electronic distribution and reactivity.

  • Piperazine-Pyridine Moiety: A bicyclic system at position 6, contributing to conformational flexibility and potential receptor-binding interactions.

Table 1: Physicochemical Properties of 4,5-Dimethyl-2-(Methylsulfanyl)-6-[4-(Pyridin-2-yl)Piperazin-1-yl]Pyrimidine

PropertyValue/DescriptionSource Citation
Molecular FormulaC₁₆H₂₂N₆OS
Molecular Weight346.5 g/mol
Melting PointNot reported-
Boiling PointNot reported-
Density1.515 ± 0.06 g/cm³ (predicted)
pKa8.53 ± 0.10 (predicted)
SolubilityLikely low aqueous solubility due to hydrophobicityInferred

Biological Activity and Mechanism of Action

Although direct biological data for 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine are scarce, structurally related compounds exhibit significant pharmacological activities:

Kinase Inhibition

Pyrimidine derivatives with piperazine substituents have demonstrated inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence . For instance, ML267, a pyrimidine-carbothioamide analog, inhibits Sfp-PPTase with an IC₅₀ of 0.29 µM and exhibits antibacterial effects against Bacillus subtilis and methicillin-resistant Staphylococcus aureus . The piperazine-pyridine moiety in such compounds likely facilitates target binding through hydrogen bonding and hydrophobic interactions .

Anticancer Activity

Pyrimidine derivatives bearing methylsulfanyl groups have shown promise in anticancer research. These compounds often induce apoptosis by modulating cell cycle regulators (e.g., cyclin-dependent kinases) or inhibiting antioxidant enzymes like thioredoxin reductase . The methylsulfanyl substituent may contribute to redox modulation, enhancing cytotoxic effects in cancer cells .

Pharmacokinetic and Toxicity Considerations

Predictive data for the target compound suggest:

  • Absorption: Moderate bioavailability due to moderate LogP values (~3.5) inferred from structural analogs .

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the methylsulfanyl group undergoing S-demethylation .

  • Toxicity: Piperazine-containing compounds may exhibit off-target effects on human kinases, necessitating selectivity optimization .

Comparative Analysis with Structural Analogs

The following table highlights key differences between the target compound and related pyrimidine derivatives:

Table 2: Comparative Properties of Pyrimidine Derivatives

CompoundStructural FeaturesBiological ActivitySource Citation
ML267 (J. Med. Chem. 2014)2-Pyridinyl-N-(4-methoxyphenyl)piperazineSfp-PPTase inhibition (IC₅₀ 0.29 µM)
IKK16 (PMC9574854)2,4,5-Trisubstituted pyrimidineDual PfGSK3/PfPK6 inhibition
4-Methoxy-pyrimidin-2-yl-piperazineMethoxy group at pyrimidine C-4Antibacterial activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator